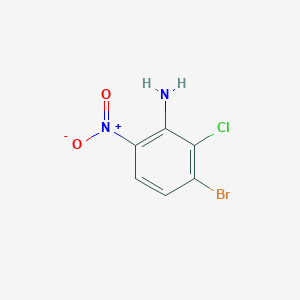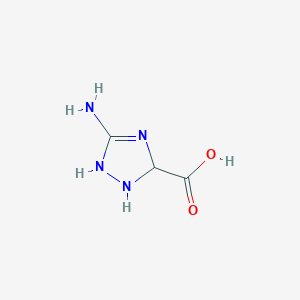
Ethyl5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, a chloro substituent on the pyrazole ring, and an ethyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the trifluoromethyl group:
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro substituent or the pyrazole ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen replacing the chloro or trifluoromethyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other pyrazole derivatives such as 1-phenyl-3-(trifluoromethyl)-1H-pyrazole and 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.
Uniqueness: The presence of both the chloro and trifluoromethyl groups in the same molecule imparts unique chemical properties, such as increased lipophilicity and potential bioactivity, distinguishing it from other pyrazole derivatives.
Properties
Molecular Formula |
C13H10ClF3N2O2 |
|---|---|
Molecular Weight |
318.68 g/mol |
IUPAC Name |
ethyl 5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3 |
InChI Key |
OJLFEHKQUZLCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)

![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)


![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)



